tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
描述
Structural Elucidation
IUPAC Nomenclature and Systematic Identification
The compound is systematically named tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate , reflecting its fused bicyclic core, substituents, and ester functional group. Key identifiers include:
The IUPAC name follows conventions for fused heterocycles, where the pyrrolo[2,3-d]pyrimidine core is numbered to prioritize substituents in descending order of precedence (chlorine at position 4, tert-butyl ester at position 7).
Molecular Formula and Weight Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂ | |
| Molecular Weight | 253.68 g/mol | |
| Computed Mass | 253.0618 (monoisotopic) |
The molecular formula is consistent across databases, with the tert-butyl group contributing (C₄H₉O) to the ester moiety. The molecular weight aligns with theoretical calculations using PubChem’s computational tools.
Crystallographic Characterization via X-ray Diffraction
No direct crystallographic data for tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is reported in the literature. However, insights can be drawn from structurally related compounds:
- Pyrrolo[2,3-d]pyrimidine Derivatives : X-ray structures of analogs (e.g., 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one) reveal distortions in pyrrole rings due to steric interactions from bulky substituents.
- Tautomerism and Polarity : Solvent-dependent tautomerism in related azidopyrrolo[2,3-d]pyrimidines suggests the core may adopt different conformations, potentially influencing crystallization behavior.
Further experimental characterization is required to resolve its crystal packing and hydrogen-bonding patterns.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for this compound is unavailable, analogous structures provide interpretive frameworks:
- ¹H-NMR :
- ¹³C-NMR :
Infrared (IR) Spectroscopy
Key IR features inferred from related compounds:
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1720–1750 | Stretching |
| N–H (pyrrolo core) | 3200–3500 | Stretching (if present) |
| C–Cl | 600–800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Comparative UV data for pyrrolo[2,3-d]pyrimidines suggests λₘₐₓ in the range of 200–300 nm, with extended conjugation red-shifting absorption.
Mass Spectrometry
| Ionization Mode | Observed Mass (m/z) | Fragmentation Path |
|---|---|---|
| Electron Ionization (EI) | 253 (M⁺), 118 (M-Cl) | Loss of chlorine atom |
| High-Resolution MS | 253.0618 (M⁺) | Confirmatory isotopic match |
Comparative Analysis of Tautomeric Forms
The pyrrolo[2,3-d]pyrimidine core may exist in equilibrium with tautomeric forms, though the 7H form is stabilized by resonance:
| Tautomer | Stability | Structural Features |
|---|---|---|
| 7H (Dominant) | High | Conjugated π-system |
| 5H (Minor) | Low | Disrupted aromaticity |
Tautomerism is influenced by solvent polarity and hydrogen-bonding interactions, as observed in 2,4-diazidopyrrolo[2,3-d]pyrimidines. The tert-butyl ester’s steric bulk likely suppresses non-7H tautomers, favoring the canonical form.
属性
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(12)13-6-14-9(7)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGUTWYJGILAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS No. 1236033-21-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and immunology. This article explores its biological activity, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₁H₁₂ClN₃O₂
- Molecular Weight : 253.68 g/mol
- Purity : Typically >95% in commercial preparations
- Storage Conditions : Recommended under inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for therapeutic applications in autoimmune diseases and certain cancers.
Inhibition of JAK3
JAK3 is a key player in the signaling pathways of several cytokines and growth factors. The compound demonstrates potent inhibitory activity against JAK3, which can lead to reduced inflammation and modulation of immune responses.
Anticancer Activity
Recent studies have evaluated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Inhibition of cell proliferation |
| HCT116 | 1.1 | Induction of apoptosis |
| K562 | 0.75 | Cell cycle arrest at SubG1/G1 phase |
These results indicate that the compound may effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Immunomodulatory Effects
In addition to its anticancer properties, the compound's inhibition of JAK3 suggests potential applications in treating autoimmune diseases. By modulating immune responses, it may provide therapeutic benefits in conditions like rheumatoid arthritis and psoriasis.
Study on RET Kinase Inhibition
A study focused on pyrrolo[2,3-d]pyrimidine derivatives reported that modifications to the scaffold could enhance potency against RET kinase—an important target in thyroid cancer and non-small cell lung cancer. The study demonstrated that certain derivatives exhibited low nanomolar potency against both wild-type and mutant forms of RET .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[2,3-d]pyrimidines has revealed critical insights into how structural modifications affect biological activity. For instance, the introduction of different substituents on the pyrimidine ring can significantly alter potency and selectivity towards specific kinases .
科学研究应用
Pharmaceutical Development
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is recognized as an impurity in several pharmaceutical compounds, notably Baricitinib, which is used for the treatment of rheumatoid arthritis. The study of impurities like this compound is crucial in ensuring the safety and efficacy of pharmaceutical products. Research has indicated that understanding the behavior of such impurities can lead to improved drug formulations and therapeutic outcomes .
Inhibitory Activity Studies
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit inhibitory activities against various biological targets, including kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Focal Adhesion Kinase (FAK) and Pyk2, which are implicated in tumorigenesis and metastasis . Studies focusing on these inhibitory activities contribute to the development of novel anticancer therapies.
Antiviral Research
The structure of this compound suggests potential antiviral properties. Research into related compounds has demonstrated effectiveness against viral infections by targeting specific viral enzymes or pathways . This area of study is particularly relevant given the ongoing need for effective antiviral agents.
Case Study 1: Baricitinib Impurity Analysis
A detailed analysis was conducted on the impurity profiles of Baricitinib, where this compound was identified as a significant impurity. The study highlighted the importance of monitoring such impurities during the drug manufacturing process to ensure compliance with regulatory standards and patient safety .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. Results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Such findings underscore the importance of this compound in developing targeted cancer therapies.
相似化合物的比较
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 4, 5, 6, and 7 significantly altering chemical and biological properties. Key analogs include:
Key Observations :
- Halogenation : Substitution at position 5 with halogens (F, Cl, Br, I) enhances electrophilicity, facilitating cross-coupling reactions .
- Bulkier Groups : The tert-butyl carboxylate at position 7 improves solubility in organic solvents and stabilizes intermediates during synthesis .
- Functionalization at Position 6 : Benzoyl or phenyl groups introduce steric hindrance, affecting reactivity and biological activity .
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
准备方法
General Synthetic Strategy
The synthesis generally proceeds through three major stages:
- Formation of the pyrrolo[2,3-d]pyrimidine core
- Chlorination at the 4-position
- Esterification to introduce the tert-butyl carboxylate group
Each stage involves specific reagents and conditions optimized for yield and purity.
Formation of the Pyrrolo[2,3-d]pyrimidine Core
The core structure is typically synthesized via condensation and cyclization reactions starting from appropriately substituted precursors.
- Starting materials: 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate are condensed to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Cyclization: This intermediate undergoes addition condensation with formamidine salts in the presence of alkali to form the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
- Reaction conditions: The condensation is carried out by dissolving formamidine salt and partial alkali in a solvent, adding the intermediate dropwise at 0–50 °C, followed by stirring for several hours at elevated temperatures (50–110 °C) to complete cyclization and elimination of hydrogen chloride.
This method yields the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is a crucial precursor for further functionalization.
Introduction of the Chloro Group
The chloro substituent at the 4-position is either retained from the cyclization step or introduced via chlorination reactions.
- Chlorination reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to convert hydroxyl or amino groups to the chloro substituent.
- Mechanism: These reagents facilitate substitution by converting hydroxyl groups into better leaving groups, allowing nucleophilic displacement by chloride ions.
- Conditions: Reactions are typically conducted under reflux in inert solvents such as dichloromethane or chloroform, with careful temperature control to avoid decomposition.
This step ensures the presence of the reactive chloro group essential for subsequent nucleophilic substitutions or coupling reactions.
Esterification to Install the tert-Butyl Carboxylate Group
The tert-butyl ester is introduced by esterification of the carboxyl group at position 7.
- Method: The carboxyl group is esterified with tert-butyl alcohol under acidic conditions, often using strong acids like sulfuric acid or catalytic amounts of p-toluenesulfonic acid.
- Alternative: Protection of the carboxyl group as a tert-butyl ester can also be achieved by reacting the acid chloride derivative with tert-butanol.
- Conditions: The reaction is typically performed under reflux with removal of water or by using dehydrating agents to drive the equilibrium toward ester formation.
This step stabilizes the carboxyl group during further synthetic manipulations and enhances compound solubility.
Palladium-Catalyzed Cross-Coupling and Functional Group Transformations (For Related Derivatives)
For derivatives such as tert-butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate, which share the core structure, advanced synthetic steps include:
- Buchwald-Hartwig amination: Pd(OAc)₂ with X-Phos ligand and Cs₂CO₃ base in dioxane under nitrogen atmosphere to introduce nitrogen-containing substituents.
- Protection/deprotection strategies: The tert-butyl group serves as a protecting group, removable by trifluoroacetic acid in dichloromethane.
- Purification: Column chromatography on silica gel with gradient elution (ethyl acetate/hexane) isolates the desired product.
Optimization and Analytical Characterization
- Optimization parameters: Catalyst loading (2–5 mol%), solvent choice (dioxane vs. toluene), temperature control (80–100 °C), and base selection (Cs₂CO₃ preferred) are critical for maximizing yield in cross-coupling steps.
- Characterization: Confirmed by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) using C18 columns and acetonitrile/water gradients.
- Structural confirmation: X-ray crystallography and NOESY NMR provide detailed conformational and regiochemical information.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Condensation & Cyclization | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, alkali, 0–110 °C | Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core |
| 2 | Chlorination | Thionyl chloride or phosphorus pentachloride, reflux in inert solvent | Introduction/retention of chloro substituent at C4 |
| 3 | Esterification | tert-Butyl alcohol, acid catalyst (H₂SO₄ or p-TsOH), reflux | Formation of tert-butyl ester at C7 carboxyl group |
| 4 | Pd-Catalyzed Amination (for derivatives) | Pd(OAc)₂/X-Phos, Cs₂CO₃, dioxane, N₂ atmosphere, 80–100 °C | Introduction of nitrogen substituents (e.g., morpholino) |
| 5 | Purification & Characterization | Silica gel chromatography, NMR, HRMS, HPLC | Isolation and confirmation of pure compound |
Research Findings and Technical Advantages
- The stepwise approach enables high regioselectivity and functional group tolerance.
- Use of tert-butyl ester protects the carboxyl group during harsh reaction conditions.
- Optimized palladium-catalyzed cross-coupling reactions improve yields and reduce by-products.
- Analytical methods ensure structural integrity and purity, critical for pharmaceutical applications.
- The synthetic route is scalable and adaptable for various substituted derivatives of the pyrrolo[2,3-d]pyrimidine scaffold.
常见问题
Q. What is the synthetic utility of tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate in medicinal chemistry?
This compound serves as a critical intermediate in synthesizing kinase inhibitors (e.g., Baricitinib, Tofacitinib) due to its reactive 4-chloro substituent and tert-butyl carbamate protecting group. The chlorine at position 4 undergoes nucleophilic substitution with amines or other nucleophiles, enabling diversification of the pyrrolo[2,3-d]pyrimidine scaffold. The tert-butyl group stabilizes the nitrogen at position 7 during synthesis, preventing unwanted side reactions .
Q. How is the compound characterized for purity and structural integrity in synthetic workflows?
Key analytical methods include:
Q. What safety precautions are required when handling this compound?
Classified as a toxic solid (UN 2811) , it requires:
- Use of PPE (gloves, lab coat, goggles).
- Handling in a fume hood to avoid inhalation.
- Storage in airtight containers away from moisture .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl carbamate at position 7 reduces steric hindrance compared to bulkier protecting groups (e.g., tosyl), facilitating regioselective substitutions at position 4. This is critical in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations for attaching aryl/heteroaryl groups . Kinetic studies show that deprotection under acidic conditions (e.g., HCl/dioxane) proceeds quantitatively without side reactions .
Q. What strategies optimize nucleophilic substitution at position 4 when using weakly basic amines?
- Catalytic HCl : Enhances reactivity of poorly nucleophilic amines (e.g., anilines) by protonating the pyrimidine ring, increasing electrophilicity at C-4 .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours at 120°C vs. 24 hours conventionally) while maintaining yields >80% .
- Solvent selection : Polar aprotic solvents (DMF, NMP) improve solubility of aromatic amines .
Q. How can computational modeling predict the bioactivity of derivatives?
- Docking studies : Analyze binding affinity to kinase targets (e.g., JAK3, BTK) by modeling the pyrrolo[2,3-d]pyrimidine core in ATP-binding pockets.
- QSAR models : Correlate electronic effects (e.g., Hammett σ values of substituents) with inhibitory potency .
Q. What are common side reactions observed during scale-up synthesis, and how are they mitigated?
- Dimethylation at N-7 : Occurs if excess methylating agents (e.g., MeI) are used. Controlled stoichiometry (1.1 eq. MeI) and Cs2CO3 as base minimize this .
- Hydrolysis of the tert-butyl group : Avoided by using anhydrous conditions and excluding protic solvents during substitutions .
Contradictions and Troubleshooting
Q. Discrepancies in reported yields for amine substitutions: How to resolve?
Variations arise from differences in amine nucleophilicity and reaction conditions. For example:
Q. Why do some derivatives show poor solubility in biological assays?
The tert-butyl group increases hydrophobicity. Strategies include:
- Introducing polar substituents (e.g., morpholine, piperazine) at position 4.
- Using salt forms (e.g., hydrochlorides) for improved aqueous solubility .
Methodological Tables
Table 1: Optimization of Nucleophilic Substitution with Varied Amines
| Amine Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aliphatic amines | DMF, 80°C, 12 h | 85–94 | |
| Aromatic amines | NMP, 120°C, HCl (cat.), 6 h | 70–80 | |
| Heterocyclic | DMSO, 100°C, 8 h | 65–75 |
Table 2: Analytical Data for Key Derivatives
| Derivative | 1H NMR (δ, ppm) | HRMS (m/z) | Purity (HPLC) |
|---|---|---|---|
| 4-Morpholino | 8.65 (s, H-2) | 320.1321 | 98.5% |
| 4-Anilino | 8.63 (s, H-2) | 302.1189 | 97.2% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
